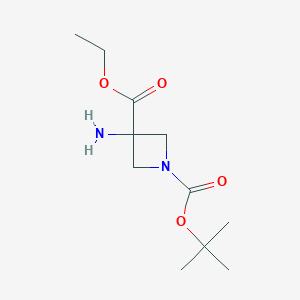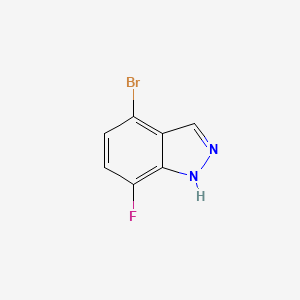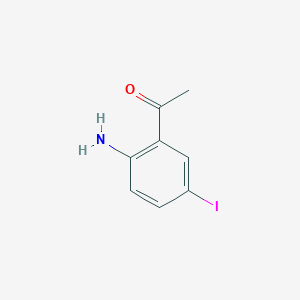
Acide 2-(cyclopropylméthyl)-4-méthyl-1,3-oxazole-5-carboxylique
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosynthèse des acides gras cyclopropanes
Les acides gras cyclopropanes (AGCP) sont une classe d'acides gras qui contiennent des groupes cyclopropanes, qui leur confèrent des propriétés chimiques et physiques uniques. Le composé en question peut servir de précurseur dans la biosynthèse des AGCP chez les plantes. Ces acides gras sont précieux pour la synthèse de matières premières industrielles utilisées dans les lubrifiants, les cosmétiques, les colorants et les revêtements .
Réactions de couplage croisé de Suzuki–Miyaura
Le cycle oxazole du composé peut potentiellement participer à des réactions de couplage croisé de Suzuki–Miyaura. Ce type de réaction est largement appliqué dans les processus de formation de liaisons carbone-carbone, en particulier dans les industries pharmaceutique et chimique fine. La structure du composé pourrait fournir un réactif stable, tolérant aux groupes fonctionnels, pour de tels couplages .
Applications anti-inflammatoires
Les composés contenant des groupes cyclopropylméthyle ont été étudiés pour leurs propriétés anti-inflammatoires. En tant que tel, l'acide 2-(cyclopropylméthyl)-4-méthyl-1,3-oxazole-5-carboxylique pourrait être étudié pour son potentiel à inhiber les voies inflammatoires, ce qui pourrait être bénéfique dans le traitement de diverses maladies inflammatoires .
Activités antibactériennes et antifongiques
Les caractéristiques structurales des composés cyclopropylméthyle suggèrent également des activités antibactériennes et antifongiques potentielles. La recherche pourrait explorer l'utilisation de ce composé comme base pour le développement de nouveaux agents antimicrobiens qui pourraient répondre à la préoccupation croissante de la résistance aux antibiotiques .
Agents de soin de la peau
En raison de la présence du groupement cyclopropylméthyle, ce composé pourrait présenter des propriétés de soin de la peau. Il pourrait être utilisé dans la formulation de produits de soins de la peau, contribuant à l'hydratation, à la réparation et à la protection de la barrière cutanée .
Lubrifiants et revêtements industriels
La structure cyclique tendue unique des groupes cyclopropyle est connue pour s'ouvrir facilement par hydrogénation, conduisant à des acides gras à chaîne ramifiée méthyle. Ces derniers possèdent un équilibre de propriétés chimiques et physiques appropriées pour les lubrifiants et les revêtements haute performance, ce qui fait du composé un candidat pour de telles applications industrielles .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDUEFPFDTNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467840-47-6 | |
| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



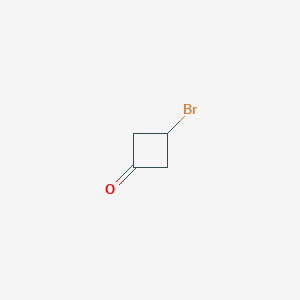
![5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1528421.png)
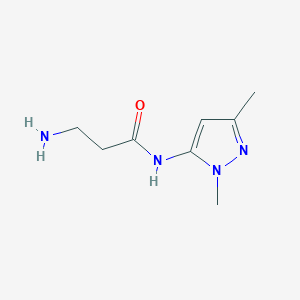
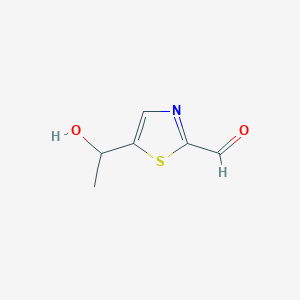
![7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID](/img/structure/B1528424.png)
![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)

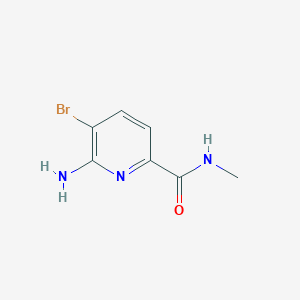
![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)

